N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a synthetic compound with potential applications in scientific research. Its molecular formula is and it has a molecular weight of approximately 349.31 g/mol. The compound is categorized under the class of pyridazines, which are heterocyclic compounds containing a pyridazine ring structure. This specific compound may be of interest in medicinal chemistry due to its unique structural features, which could influence biological activity.
The synthesis of N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multiple synthetic steps, including:
The technical details regarding reaction conditions, solvents, and catalysts used can vary based on the specific synthetic pathway chosen.
The molecular structure of N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can be described as follows:
The InChI key for this compound is DVPJFBUROSTZPM-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F.
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can participate in various chemical reactions typical for compounds containing functional groups such as amides and esters:
These reactions are essential for understanding how this compound might behave in biological systems or during further chemical transformations.
The mechanism of action for N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is not fully elucidated but could involve:
The physical and chemical properties of N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine include:
These properties play a significant role in determining how this compound can be utilized in laboratory settings.
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: